molecular formula C30H28N2O3 B15021023 4-((4-Methylbenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

4-((4-Methylbenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B15021023
M. Wt: 464.6 g/mol
InChI Key: KDDBBKHEEWWJRG-ZCTHSVRISA-N
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Description

This compound features a benzohydrazide core with dual 4-methylbenzyl ether substituents. The hydrazone linkage (-NH-N=C-) is formed via condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 4-[(4-methylbenzyl)oxy]benzaldehyde. Its molecular structure (C29H28N2O3) includes two hydrophobic 4-methylbenzyl groups, enhancing lipophilicity compared to simpler derivatives. Crystallographic studies of related compounds reveal planar hydrazone moieties and dihedral angles between aromatic rings (e.g., 3.9° in nitro-substituted analogues), influencing packing and solubility .

Properties

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C30H28N2O3/c1-22-3-7-25(8-4-22)20-34-28-15-11-24(12-16-28)19-31-32-30(33)27-13-17-29(18-14-27)35-21-26-9-5-23(2)6-10-26/h3-19H,20-21H2,1-2H3,(H,32,33)/b31-19+

InChI Key

KDDBBKHEEWWJRG-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Lipophilicity vs. Bioavailability : The target compound’s logP value (estimated ~4.5) exceeds methoxy (logP ~3.2) and nitro (logP ~2.8) analogues, favoring blood-brain barrier penetration but limiting aqueous solubility .

Thermal Stability : Methyl ether derivatives exhibit higher thermal stability (decomposition >250°C) than nitro or sulfonyl analogues (<200°C) due to reduced electron-deficient character .

Synthetic Scalability : Yields for methylbenzyl ether derivatives (~80%) surpass halogenated analogues (~70%), likely due to milder reaction conditions .

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